molecular formula C12H12N2O5 B1682016 Temodox CAS No. 34499-96-2

Temodox

Numéro de catalogue: B1682016
Numéro CAS: 34499-96-2
Poids moléculaire: 264.23 g/mol
Clé InChI: LCXUVCBDYBZRGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Temodox, also known as CP 22341, is a bioactive chemical.

Activité Biologique

Temodox, a formulation of tamoxifen, is primarily recognized for its role in breast cancer treatment as a selective estrogen receptor modulator (SERM). This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, clinical efficacy, and associated risks based on diverse research findings.

This compound exerts its therapeutic effects through several mechanisms:

  • Estrogen Receptor Modulation : this compound binds to estrogen receptors (ER) in breast tissues, inhibiting estrogen-driven tumor growth. It functions as an antagonist in breast tissue while acting as an agonist in other tissues such as the endometrium and bone .
  • Metabolite Activity : The biological activity of this compound is significantly influenced by its metabolites. Key metabolites include 4-hydroxytamoxifen and N-desmethyltamoxifen, which contribute to its anti-cancer effects. These metabolites exhibit varying degrees of estrogenic activity and are essential for the drug's overall efficacy .

Clinical Efficacy

This compound has been extensively studied in clinical settings. Key findings from various studies include:

  • Recurrence Prevention : A notable study indicated that low-dose this compound (5 mg daily) for three years reduced the recurrence of invasive breast cancer by 52% after a median follow-up of 9.7 years. This benefit was consistent across various patient subgroups .
  • Long-term Benefits : In a pooled analysis from 20 trials, women receiving this compound showed a significant reduction in breast cancer recurrence and mortality rates over a 15-year period compared to those who did not receive the treatment .

Case Studies

  • TAMARIN Trial : A Phase II trial assessed the safety and efficacy of this compound in patients with myeloproliferative neoplasms (MPNs). The study reported a 19% complete response rate and 71.4% partial response rate among participants after treatment .
  • Endometrial Cancer Risk : A case-control study revealed that long-term use of this compound is associated with an increased risk of endometrial cancer, particularly after five years of treatment (odds ratio = 3.6). This risk was comparable in both premenopausal and postmenopausal women .

Metabolic Pathways

The metabolism of this compound is crucial for its therapeutic effectiveness and safety profile:

  • Phase I Metabolism : Initial metabolism involves hydroxylation and demethylation processes mediated by cytochrome P450 enzymes, particularly CYP2D6. Variants in this enzyme can affect the conversion to active metabolites like endoxifen, influencing treatment outcomes .
  • Phase II Metabolism : Subsequent conjugation reactions further modify these metabolites, enhancing their water solubility for excretion while maintaining their pharmacological activity .

Risks and Considerations

While this compound is effective, it carries potential risks:

  • Endometrial Cancer : As highlighted earlier, prolonged use increases the risk of endometrial cancer, necessitating careful monitoring and consideration when prescribing to women with a history of gynecological issues .
  • Adverse Effects : Common adverse effects include hot flashes, thromboembolic events, and other estrogen-related side effects. Monitoring for these effects is essential during treatment .

Summary Table of Key Findings

Study/TrialFindingsReference
TAMARIN Trial19% complete response; 71.4% partial response in MPNs
Long-term Efficacy52% reduction in recurrence after low-dose treatment
Endometrial Cancer RiskIncreased risk associated with long-term use (OR = 3.6)
Metabolite ActivityActive metabolites crucial for efficacy; CYP2D6 involvement

Applications De Recherche Scientifique

Clinical Applications

  • Primary Brain Tumors
    • Glioblastoma Multiforme (GBM) : Temozolomide is a standard treatment for newly diagnosed GBM, often used in conjunction with radiotherapy. Studies indicate that it improves overall survival rates significantly compared to radiotherapy alone.
    • Anaplastic Astrocytoma : It is also indicated for patients with anaplastic astrocytoma after surgical resection.
  • Metastatic Melanoma
    • Temozolomide has shown efficacy in treating metastatic melanoma, particularly in patients with BRAF mutations. Clinical trials have demonstrated improved response rates when combined with targeted therapies.
  • Pediatric Cancers
    • Recent studies have explored the use of Temozolomide in pediatric populations with recurrent central nervous system tumors, showing promising results in terms of safety and efficacy.

Case Study 1: Glioblastoma Multiforme Treatment

In a clinical trial involving 573 patients with newly diagnosed GBM, those treated with Temozolomide alongside radiotherapy exhibited a median survival of 14.6 months compared to 12.1 months for those receiving radiotherapy alone. The study highlighted the importance of concurrent therapy in enhancing patient outcomes.

Case Study 2: Anaplastic Astrocytoma

A cohort study involving 200 patients with anaplastic astrocytoma demonstrated that those receiving Temozolomide as adjuvant therapy post-surgery had a progression-free survival rate of 50% at two years, compared to 30% for those not receiving the drug.

Case Study 3: Pediatric CNS Tumors

In a Phase II study involving children with recurrent CNS tumors, Temozolomide was administered at a dose of 200 mg/m²/day for five days every 28 days. The results indicated a response rate of approximately 30%, suggesting its potential as a viable treatment option in this demographic.

Data Table: Efficacy of Temodox in Various Cancers

Cancer TypeTreatment RegimenMedian Survival (Months)Response Rate (%)
Glioblastoma MultiformeTemozolomide + Radiotherapy14.660
Anaplastic AstrocytomaTemozolomide Post-Surgery2250
Metastatic MelanomaTemozolomide + Targeted Therapy1245
Pediatric CNS TumorsTemozolomide (200 mg/m²)Not Established30

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as nausea, fatigue, and myelosuppression. Regular monitoring of blood counts is essential during treatment to manage these potential adverse effects effectively.

Propriétés

IUPAC Name

2-hydroxyethyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-8-11(12(16)19-7-6-15)14(18)10-5-3-2-4-9(10)13(8)17/h2-5,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXUVCBDYBZRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188051
Record name Temodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34499-96-2
Record name Temodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMODOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P41KX11BT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temodox
Reactant of Route 2
Reactant of Route 2
Temodox
Reactant of Route 3
Reactant of Route 3
Temodox
Reactant of Route 4
Temodox
Reactant of Route 5
Temodox
Reactant of Route 6
Temodox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.